PZM21 - 1997387-43-5

PZM21

Catalog Number: EVT-281167
CAS Number: 1997387-43-5
Molecular Formula: C19H27N3O2S
Molecular Weight: 361.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PZM21 is a synthetically derived compound that serves as a research tool for studying the mu-opioid receptor (MOR). [, ] It is classified as a G protein-biased agonist of the MOR, meaning it preferentially activates G protein signaling pathways over β-arrestin recruitment. [, , , , , , , ] This selectivity makes PZM21 a valuable tool for investigating the distinct roles of these pathways in mediating the effects of MOR activation. [, , , , , ]

Future Directions
  • Optimization of Pharmacological Properties: Exploring structural modifications to enhance its potency, selectivity, and pharmacokinetic properties for improved therapeutic potential. [, , , , , ]
  • Elucidating the Molecular Basis of Bias: Conducting detailed structural and computational studies to understand the molecular interactions underlying PZM21's G protein bias and identify key amino acid residues involved. [, , , , , , , , ]
  • Investigating Long-Term Effects: Evaluating the chronic effects of PZM21 administration to assess its potential for tolerance, dependence, and other long-term consequences. [, , ]
  • Translational Studies: Bridging the gap between preclinical findings and clinical applications by conducting rigorous clinical trials to evaluate the efficacy and safety of PZM21 in humans. [, , ]

Morphine

Relevance: Morphine serves as a key comparator to PZM21 in numerous studies. While both compounds exhibit antinociceptive properties, PZM21 is investigated for its potential to achieve analgesia with reduced side effects compared to morphine, due to its biased agonism towards G protein signaling over β-arrestin recruitment [, , , , , , , , ].

Oxycodone

Compound Description: Oxycodone is another full MOR agonist clinically used as an analgesic. It also exhibits reinforcing effects, indicating abuse potential [].

Relevance: Similar to morphine, oxycodone serves as a comparator to PZM21. Studies evaluating the antinociceptive and reinforcing effects of PZM21 often include oxycodone as a reference opioid analgesic [].

TRV130 (Oliceridine)

Compound Description: TRV130, also known as oliceridine, is a G protein-biased MOR agonist. It is designed to elicit analgesia while minimizing β-arrestin2 recruitment, aiming for a reduced side effect profile compared to traditional opioids [, , , , , , , ].

Relevance: TRV130 and PZM21 are often compared due to their shared biased agonism towards G protein signaling over β-arrestin2 recruitment at the MOR. This comparison helps elucidate the mechanisms of biased agonism and its potential for safer analgesics [, , , , , , , ].

Herkinorin

Compound Description: Herkinorin is a G protein-biased MOR agonist, known for its unique structural features and rapid metabolism [].

Relevance: Although not structurally similar to PZM21, herkinorin is another G protein-biased agonist included in comparative studies to understand the nuances of biased signaling at the MOR and its impact on ion channel modulation [].

DAMGO

Compound Description: [D-Ala2, N-MePhe4, Gly-ol]-enkephalin (DAMGO) is a potent and selective MOR agonist, often employed as a reference compound in pharmacological studies [, ].

Relevance: DAMGO serves as a comparator to evaluate the efficacy and potency of PZM21 and other biased agonists on ion channel targets downstream of MOR activation. Its use helps establish the relative activity and potential bias of PZM21 [, ].

SR-17018

Compound Description: SR-17018 is another G protein-biased MOR agonist investigated for its potential to provide analgesia with reduced side effects [, , , ].

Relevance: Like TRV130, SR-17018 is often compared to PZM21 in studies exploring the relationship between biased agonism, intrinsic activity, and the potential for achieving a safer therapeutic profile compared to traditional opioids [, , , ].

2’,6’-Dimethyl Tyrosine-(Tyr-D-Arg-Phe-Lys-NH2) (DMT-DALDA)

Compound Description: DMT-DALDA is a μ-opioid receptor agonist that, unlike morphine, does not induce mast cell degranulation or fibroblast activation, and consequently does not lead to the formation of intrathecal masses [].

Relevance: Comparing the effects of DMT-DALDA and PZM21 on mast cell degranulation and fibroblast activation contributes to understanding the mechanisms underlying intrathecal mass formation, a potential side effect of morphine but not observed with these compounds [].

TAN67

Compound Description: TAN67 is a δ-opioid agonist known to activate Mas-related G protein-coupled receptors, potentially contributing to mast cell degranulation and intrathecal mass formation [].

Relevance: The comparison between TAN67 and PZM21 helps elucidate the role of Mas-related G protein-coupled receptor activation in opioid-induced side effects. PZM21, unlike TAN67, does not activate these receptors, suggesting a potential mechanism for its reduced side effect profile [].

Naloxone

Compound Description: Naloxone is a non-selective opioid receptor antagonist widely used to reverse opioid overdose. It is also employed in research to block or reverse the effects of opioid agonists [, , ].

Relevance: Naloxone is used in studies to confirm that the observed effects of PZM21 are indeed mediated through opioid receptors. By blocking these receptors, naloxone helps establish the on-target activity of PZM21 [, , ].

FH210

Compound Description: FH210 is a lipophilic analog of PZM21, specifically designed to improve blood-brain barrier penetration. It exhibits pronounced G protein bias with extremely low potency for β-arrestin recruitment [].

Relevance: Developed based on the structure of PZM21, FH210 represents a step forward in optimizing the properties of G protein-biased MOR agonists for potential therapeutic applications. The enhanced bias and improved CNS penetration of FH210 highlight its potential as a next-generation analgesic [].

IBNtxA

Compound Description: IBNtxA is a morphine derivative reported to be more potent than morphine and potentially safer. It shows selectivity towards activating truncated 6TM splice variants of the MOR, unlike morphine [].

Relevance: Although IBNtxA itself is not directly compared to PZM21, the structural analysis of the 6TM-IBNtxA complex reveals similarities to the 7TM-PZM21 complex, suggesting potential commonalities in their modes of action and biased signaling profiles [].

Compound 7d

Compound Description: Compound 7d is a PZM21 analog synthesized by introducing specific modifications to the PZM21 scaffold. It exhibits greater analgesic potency in vivo compared to PZM21 [].

Relevance: Compound 7d highlights the potential for optimizing the analgesic properties of PZM21 through structural modifications. Its development demonstrates the viability of exploring the PZM21 scaffold for novel analgesics [].

SWG-LX-33

Compound Description: SWG-LX-33 is a derivative of PZM21 incorporating a benzothiophene ring or a biphenyl ring group. It displays potent MOR agonist activity and exhibits biased signaling by preferentially activating the G protein pathway over β-arrestin2 recruitment [].

Relevance: SWG-LX-33 exemplifies another successful modification of the PZM21 scaffold to generate novel G protein-biased MOR agonists. Its development further supports the potential of this chemical class for developing analgesics with reduced side effects [].

Compound 7i ((S)-1-(3-(benzo[d][1,3]dioxol-4-yl)-2-(dimethylamino)propyl)-3-phenethylurea) and Compound 7j ((S)-1-(3-(benzo[d][1,3]dioxol-4-yl)-2-(dimethylamino)propyl)-3-benzylurea)

Compound Description: Compounds 7i and 7j are PZM21 derivatives synthesized by introducing a benzodioxolane group to replace the hydroxybenzene moiety of PZM21. These compounds demonstrated more potent analgesic activities in vivo and greater G protein signaling bias in vitro compared to PZM21 [].

Relevance: Compounds 7i and 7j showcase the importance of the benzodioxolane group in maintaining bias and enhancing the analgesic properties of PZM21 derivatives. Their development provides valuable insights for designing future biased MOR agonists with improved efficacy [].

Compound 17a

Compound Description: Compound 17a represents an aminopyrazole derivative designed based on the structure-activity relationships of PZM21 and its analogs. This compound demonstrates potent and selective Gi-biased agonism at the MOR, with no detectable activity in the MOR β-arrestin pathway or at other opioid receptor subtypes. Notably, Compound 17a shows promising in vivo pain relief efficacy in rodent models of neuropathic pain [].

Relevance: The discovery of Compound 17a underscores the potential of leveraging structural information from PZM21 and its derivatives to develop novel Gi-biased MOR agonists. This compound holds promise as a potential therapeutic agent for treating pain, particularly neuropathic pain, with a potentially improved side effect profile compared to traditional opioids [].

ID110460001, ID110460002, and ID110460003

Compound Description: These three compounds, identified through computational docking and cell-based assays, exhibit dual biased agonism for both μ and δ-opioid receptors. They function as full agonists for the μ-opioid receptor while demonstrating specific binding modes indicative of biased signaling [].

Relevance: Unlike PZM21, which primarily targets the μ-opioid receptor, these compounds demonstrate a broader activity profile by engaging both μ and δ-opioid receptors with a biased signaling mechanism. This dual-targeting strategy might provide a novel approach to pain management, potentially offering advantages over traditional or single-target biased agonists [].

Source and Classification

PZM21 is classified as a synthetic organic compound within the category of opioid receptor modulators. It is specifically designed to interact with the mu-opioid receptor, a key player in pain perception and modulation. The compound is distinct from classical opioids due to its unique structure and mechanism of action, which favor G protein signaling pathways over β-arrestin recruitment, potentially minimizing side effects such as respiratory depression and addiction .

Synthesis Analysis

Methods and Technical Details

The synthesis of PZM21 has been achieved through various methods, with a notable approach involving the use of L-alanine as a starting material. The synthesis typically involves several steps:

  1. Starting Material: L-alanine is converted into a chiral aziridine intermediate.
  2. Key Reactions: The aziridine undergoes transformations involving reductive amination and coupling reactions to form the final product.
  3. Yield and Purity: The final synthesis yields PZM21 in an enantiomerically pure form, with reported yields varying based on reaction conditions (e.g., 22.5% yield from L-alanine) .

Recent studies have optimized these methods further by exploring alternative scaffolds and reaction conditions to enhance yield and efficacy of analogs derived from PZM21 .

Molecular Structure Analysis

Structure and Data

PZM21's molecular structure can be described as follows:

  • Molecular Formula: C19H24N2O2S
  • Molecular Weight: Approximately 344.47 g/mol
  • Structural Features: The compound features a thiophene ring, a urea moiety, and a dimethylamino group, which are crucial for its activity at the mu-opioid receptor.

The stereochemistry of PZM21 is particularly important; it exists primarily in the (S,S) configuration, which has been shown to correlate with its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

PZM21 participates in various chemical reactions during its synthesis, including:

  • Reductive Amination: This reaction forms the core amine structure essential for mu-opioid receptor binding.
  • Coupling Reactions: These are critical for attaching the thiophene ring to the main structure.
  • Purification Techniques: After synthesis, compounds are typically purified using techniques such as column chromatography to ensure high purity for biological evaluation.

The ability to modify PZM21's structure has led to the development of several analogs with varying pharmacological profiles .

Mechanism of Action

Process and Data

PZM21 operates primarily through selective activation of the mu-opioid receptor via G protein signaling pathways. This mechanism contrasts with traditional opioids that may also activate β-arrestin pathways, leading to undesirable side effects such as tolerance and dependence.

  • G Protein Coupling: Upon binding to the mu-opioid receptor, PZM21 induces conformational changes that favor G protein coupling, promoting analgesic effects without triggering significant β-arrestin-mediated responses.
  • Efficacy Studies: In preclinical models, PZM21 has demonstrated effective pain relief comparable to morphine but with reduced side effects related to addiction and respiratory depression .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

PZM21 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white solid or crystalline powder.
  • Solubility: Soluble in organic solvents like dichloromethane and methanol; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to moisture.

These properties are essential for understanding how PZM21 behaves in biological systems and during formulation development for therapeutic use .

Applications

Scientific Uses

PZM21 has potential applications in various fields:

  • Pain Management: As an analgesic agent, it offers promise for treating acute and chronic pain conditions without the high risk of addiction associated with conventional opioids.
  • Research Tool: PZM21 serves as an important tool in pharmacological research aimed at understanding opioid receptor mechanisms and developing safer analgesics.
  • Drug Development: Ongoing research focuses on creating analogs of PZM21 that could further optimize efficacy while minimizing side effects .
Introduction to μ-Opioid Receptor Agonists and the Rationale for Biased Ligand Development

Historical Context of Opioid Analgesics: Limitations of Classical Agonists

Classical μ-opioid receptor (MOR) agonists like morphine and fentanyl have been clinical mainstays for severe pain management due to their potent analgesic efficacy. These compounds primarily exert their effects through G protein-mediated signaling pathways, inhibiting adenylate cyclase activity, reducing neurotransmitter release, and hyperpolarizing neurons via G protein-gated inwardly rectifying potassium (GIRK) channels [3] [6]. Despite their therapeutic value, these traditional opioids produce dose-limiting adverse effects:

  • Respiratory depression: Mediated by MORs in brainstem respiratory centers, causing reduced CO2 sensitivity and potentially fatal hypoxia [1] [6].
  • Gastrointestinal dysmotility: Resulting from enteric nervous system MOR activation, leading to constipation that frequently requires adjunct laxative therapy [1] [4].
  • Tolerance and dependence: Chronic use induces neuroadaptive changes including receptor desensitization and altered gene expression, necessitating dose escalation [3] [5].

Table 1: Limitations of Classical vs. Ideal Opioid Analgesics

Pharmacological PropertyClassical Agonists (e.g., Morphine)Therapeutic Goal
Respiratory Safety ProfileSignificant depression at analgesic dosesMinimal respiratory effect
Gastrointestinal MotilitySevere constipationPreserved gut function
Abuse LiabilityHigh reinforcing propertiesReduced rewarding effects
Signaling BiasBalanced G protein/β-arrestin activationG protein-selective signaling

These limitations stem partly from the ability of classical opioids to promiscuously activate both G protein and β-arrestin pathways. β-arrestin recruitment triggers receptor internalization and activates independent signaling cascades linked to adverse effects, as demonstrated by reduced respiratory depression and constipation in β-arrestin-2 knockout mice treated with morphine [2] [5].

Emergence of G Protein-Biased μ-Opioid Receptor Agonists as a Therapeutic Strategy

The concept of "functional selectivity" or "biased agonism" revolutionized opioid drug discovery by demonstrating that ligands can preferentially activate specific MOR signaling pathways. This strategy aims to retain G protein-mediated analgesia while minimizing β-arrestin-dependent adverse effects [2] [3]. Key advances include:

  • Mechanistic Insights: Studies revealed that G protein signaling (particularly Gi/o subtypes) primarily mediates analgesia through inhibition of nociceptive neuron excitability and neurotransmitter release. In contrast, β-arrestin-2 recruitment correlates with respiratory depression, constipation, and tolerance [2] [5].
  • Proof-of-Concept Compounds: TRV130 (oliceridine) provided clinical validation, demonstrating potent G protein activation with minimal β-arrestin recruitment. It produced comparable analgesia to morphine with reduced respiratory depression and constipation in preclinical models [2] [8].
  • Therapeutic Rationale: Biased agonists exploit distinct MOR conformations: G protein-selective ligands stabilize receptor states that favor coupling to G proteins over β-arrestin scaffolding proteins, thereby "decoupling" therapeutic effects from adverse outcomes [3] [5].

Table 2: Key Signaling Pathways in MOR Pharmacology

Signaling EffectorPhysiological ConsequenceTherapeutic Relevance
Gi/o proteinAnalgesia, SedationRetained in biased agonists
β-arrestin-2Respiratory depression, Constipation, ToleranceMinimized in biased agonists
Gβγ subunitsGIRK channel activation (neuronal inhibition)Retained for analgesia
GRK phosphorylationReceptor desensitization and internalizationReduced in biased ligands

PZM21 emerged as a test case for whether computational approaches could intentionally design ligands with this optimized signaling profile [1] [9].

PZM21: A Case Study in Structure-Based Drug Design

PZM21 was developed through an innovative structure-based drug discovery pipeline combining computational modeling, high-throughput screening, and medicinal chemistry optimization. This approach leveraged emerging structural insights into MOR conformations:

  • Structural Framework: Researchers solved X-ray crystallographic structures of MOR bound to antagonists (inactive state) and utilized nanobody-stabilized active conformations. Molecular dynamics simulations revealed ligand-specific conformational changes influencing transducer coupling [3] [5].
  • Virtual Screening: A library of >3 million compounds was computationally docked against the active MOR conformation to identify scaffolds favoring G protein-selective interactions. This screen prioritized molecules predicted to engage the orthosteric binding pocket while inducing conformational changes suboptimal for β-arrestin recruitment [1] [9].
  • Lead Optimization: Initial hit (compound 25) was optimized to enhance MOR potency and selectivity. Key modifications included stereochemical refinement to the (S,S)-configuration and introduction of a 4-hydroxyphenyl moiety, yielding PZM21 with nanomolar MOR affinity (EC50 = 1.8 nM in cAMP assays) [1] [10].

Table 3: Chemical and Pharmacological Profile of PZM21

PropertyValueSignificance
Chemical FormulaC19H27N3O2SUnique scaffold vs. classical opioids
Molecular Weight361.50 g/molOptimal for CNS penetration
MOR Selectivity500-fold over DOR; κOR antagonist (IC50 18 nM)Avoids dysphoric κ effects
Signaling Bias (ΔlogR)+2.1 for Gi vs. β-arrestinSuperior bias vs. morphine (ΔlogR = 0)
In Vivo AnalgesiaED50 = 24 mg/kg (hot plate test)Confirms CNS bioavailability

PZM21’s distinct chemotype (1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea) confers its pharmacological profile. It exhibits negligible activity at κ-opioid and nociceptin receptors and weak δ-opioid receptor agonism, making it one of the most selective MOR agonists developed [1] [9] [10]. Functional assays confirm its bias:

  • G protein activation: Potently inhibits cAMP accumulation (EC50 = 1.8 nM) with efficacy comparable to morphine [1] [10].
  • β-arrestin recruitment: Minimal recruitment even at high concentrations (<20% of morphine’s efficacy), validating its design rationale [1] [4].

Preclinical studies demonstrated PZM21’s analgesic efficacy in thermal and chemical pain models with markedly reduced respiratory depression and constipation versus morphine at equianalgesic doses, positioning it as a paradigm-shifting tool for probing biased agonism [1] [3] [9].

Properties

CAS Number

1997387-43-5

Product Name

PZM21

IUPAC Name

1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea

Molecular Formula

C19H27N3O2S

Molecular Weight

361.5 g/mol

InChI

InChI=1S/C19H27N3O2S/c1-14(10-16-8-9-25-13-16)21-19(24)20-12-17(22(2)3)11-15-4-6-18(23)7-5-15/h4-9,13-14,17,23H,10-12H2,1-3H3,(H2,20,21,24)/t14-,17-/m0/s1

InChI Key

MEDBIJOVZJEMBI-YOEHRIQHSA-N

SMILES

CC(CC1=CSC=C1)NC(=O)NCC(CC2=CC=C(C=C2)O)N(C)C

Solubility

Soluble in DMSO

Synonyms

PZM21; PZM-21; PZM 21

Canonical SMILES

CC(CC1=CSC=C1)NC(=O)NCC(CC2=CC=C(C=C2)O)N(C)C

Isomeric SMILES

C[C@@H](CC1=CSC=C1)NC(=O)NC[C@H](CC2=CC=C(C=C2)O)N(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.